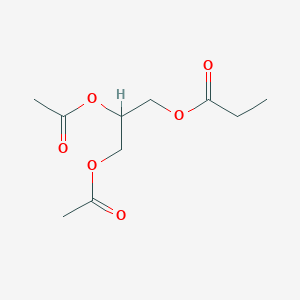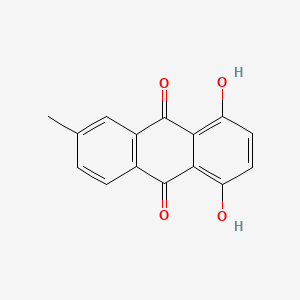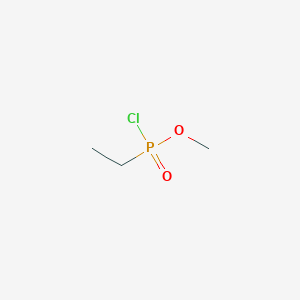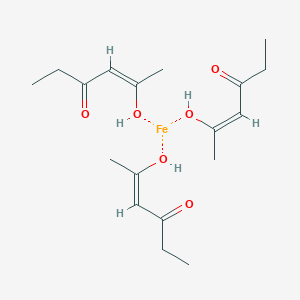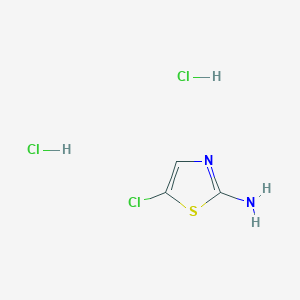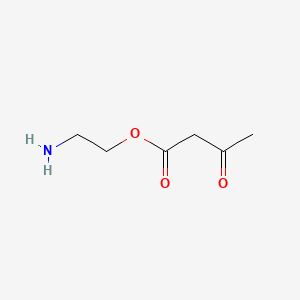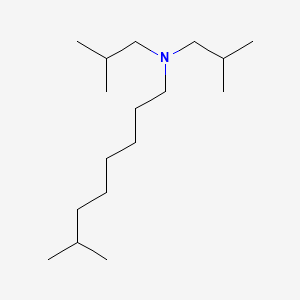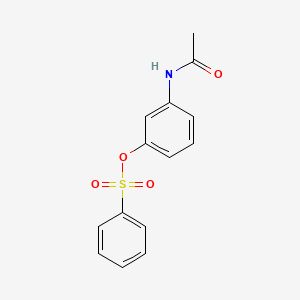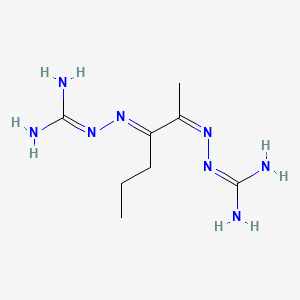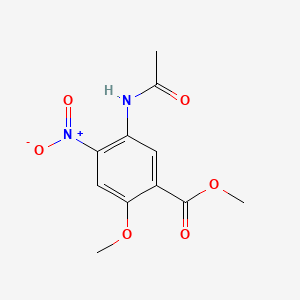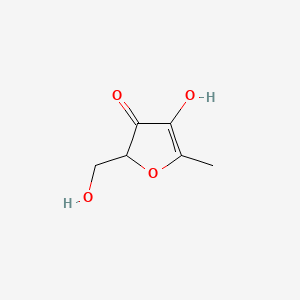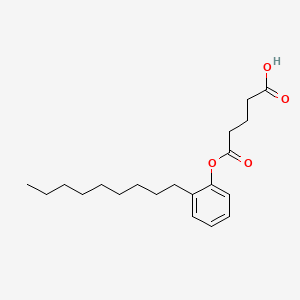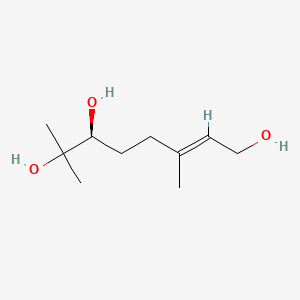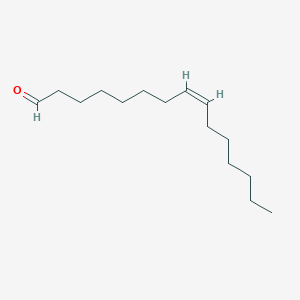
M0V1OL7Kgy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Pentadecenal . It is a long-chain unsaturated fatty aldehyde with the molecular formula C15H28O . This compound is notable for its presence in various natural sources and its applications in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Pentadecenal can be synthesized through biocatalytic methods involving the conversion of fatty acids using enzymes. One such method involves the use of recombinant enzymes from Crocosphaera subtropica and Vibrio harveyi, which are expressed in E. coli and applied in a coupled repetitive reaction . This method yields chain-shortened fatty aldehydes, including 8-Pentadecenal.
Industrial Production Methods: The industrial production of 8-Pentadecenal often involves the biotransformation of natural oils, such as sea buckthorn pulp oil, using enzymatic processes. This approach allows for the production of complex aldehyde mixtures, which are then purified to obtain 8-Pentadecenal .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Pentadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 8-Pentadecenol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 8-Pentadecenoic acid.
Reduction: 8-Pentadecenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Pentadecenal has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: It serves as a signaling molecule in various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its unique odor properties
Wirkmechanismus
The mechanism of action of 8-Pentadecenal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then participate in various biochemical reactions. Its unsaturated nature allows it to undergo addition reactions, which can modulate its biological activity .
Vergleich Mit ähnlichen Verbindungen
Pentadecanal: A saturated fatty aldehyde with similar structural properties but lacks the double bond present in 8-Pentadecenal.
Z-11-Pentadecenal: Another unsaturated fatty aldehyde with a different position of the double bond.
Uniqueness: 8-Pentadecenal is unique due to its specific double bond position, which imparts distinct chemical and biological properties. This makes it particularly valuable in the flavor and fragrance industry, where its specific odor profile is highly sought after .
Eigenschaften
CAS-Nummer |
65398-36-9 |
|---|---|
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
(Z)-pentadec-8-enal |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h7-8,15H,2-6,9-14H2,1H3/b8-7- |
InChI-Schlüssel |
YYFIPDXEYXLZLB-FPLPWBNLSA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCC=O |
Kanonische SMILES |
CCCCCCC=CCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


